REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>C(O)C>[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=2)[CH2:14][CH2:13]1
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Name
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|
Quantity
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15.8 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
|
CN1CCNCC1
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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flask fitted with y-tube and condenser and thermometer, stirrer and addition funnel
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Type
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ADDITION
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Details
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After the addition (ca. 5 min.)
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hr
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Duration
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3 h
|
Type
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STIRRING
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Details
|
while stirring
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Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 60°C
|
Type
|
CUSTOM
|
Details
|
to yield 12 g
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CC1)C1=NC=C(C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |